

Application Notes and Protocols for NF-449 in Smooth Muscle Contraction Assays

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Compound of Interest

Compound Name: NF-449

Cat. No.: B3340316

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Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Ca^{2+} and Na^{+} , which triggers cellular depolarization and initiates the machinery of muscle contraction.[2] Due to its high affinity and selectivity for P2X1 receptors over other P2X and P2Y subtypes, **NF-449** serves as an invaluable pharmacological tool for elucidating the role of P2X1-mediated signaling in smooth muscle physiology and pathophysiology.[1][4] These notes provide detailed protocols and data for the application of **NF-449** in studying smooth muscle contraction.

Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] By binding to the receptor, it prevents ATP or other agonists from docking and activating the ion channel, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. Its subnanomolar potency at rat P2X1 receptors and picomolar potency at human P2X1 receptors, combined with a significantly lower affinity for other receptor subtypes, allows for precise dissection of P2X1-specific pathways.[1][5]

Data Presentation: Potency and Selectivity of NF-449

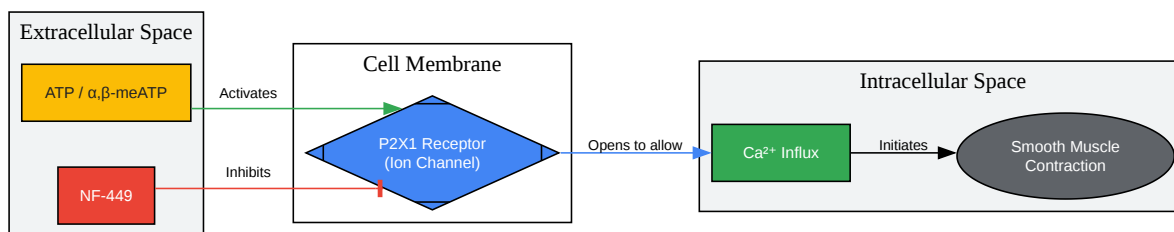
The following table summarizes the inhibitory potency of **NF-449** against various purinergic receptors, highlighting its selectivity for the P2X1 subtype.

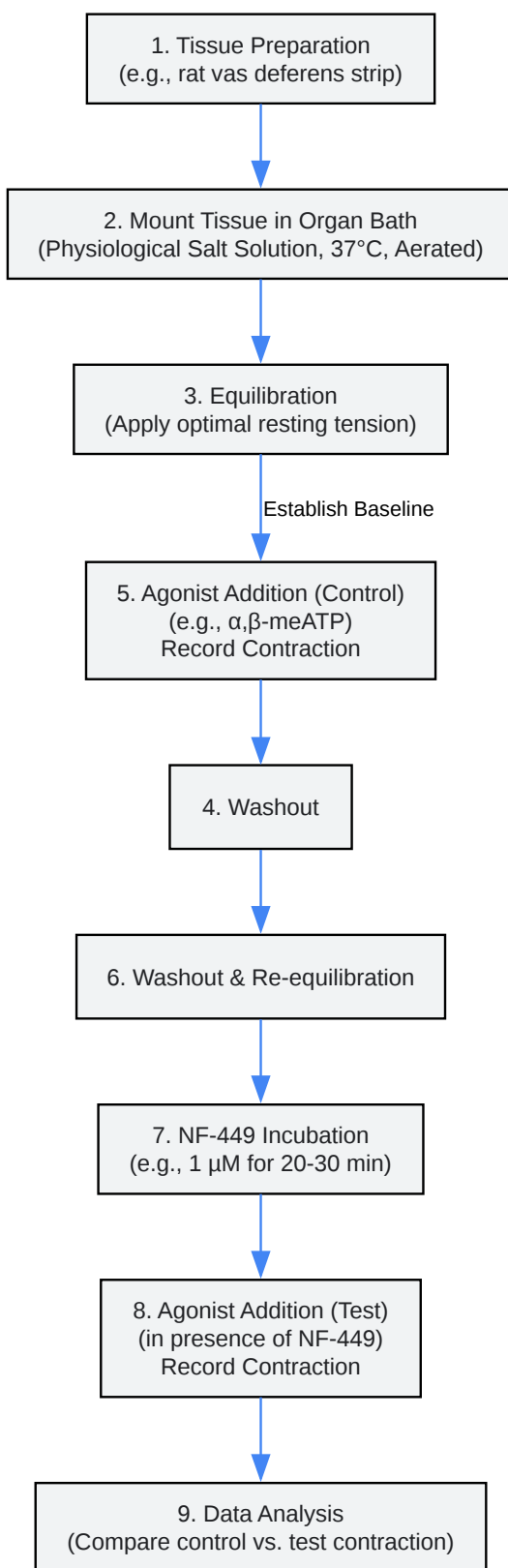
Receptor Subtype	Species/System	Potency (IC ₅₀ / pIC ₅₀)	Reference(s)
P2X1	Human (recombinant)	IC ₅₀ : ~0.05 nM (pA ₂ : 10.7)	[5]
P2X1	Human (recombinant)	IC ₅₀ : ~1 nM	[4]
P2X1	Rat (recombinant)	pIC ₅₀ : 9.54 (IC ₅₀ : ~0.3 nM)	[1]
P2X1	Rat (native, vas deferens)	pIC ₅₀ : 7.15	[1]
P2X2	Human (recombinant)	IC ₅₀ : ~1.5 μM	[4]
P2X3	Rat (native, guinea-pig ileum)	pIC ₅₀ : 5.04	[1]
P2X7	Human (recombinant)	IC ₅₀ : 40 μM	[5]
P2Y1	Rat (native, guinea-pig ileum)	pIC ₅₀ : 4.85	[1]
P2Y2	Rat (native, HEK 293 cells)	pIC ₅₀ : 3.86	[1]

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway in smooth muscle contraction and a typical experimental workflow for an ex vivo contraction assay using **NF-449**.





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